molecular formula C19H14F2N2O2 B5792336 1-(2,4-Difluorophenyl)-3-(4-phenoxyphenyl)urea

1-(2,4-Difluorophenyl)-3-(4-phenoxyphenyl)urea

Cat. No.: B5792336
M. Wt: 340.3 g/mol
InChI Key: VHDOMJBPLMBGLZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(4-phenoxyphenyl)urea is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a phenoxy group attached to another phenyl ring, connected through a urea linkage.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-(4-phenoxyphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(4-phenoxyphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-(4-phenoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-3-phenylurea: Lacks the phenoxy group, which may affect its chemical and biological properties.

    1-(4-Phenoxyphenyl)-3-phenylurea: Lacks the fluorine atoms, which may influence its reactivity and interactions with biological targets.

The presence of both fluorine atoms and the phenoxy group in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-13-6-11-18(17(21)12-13)23-19(24)22-14-7-9-16(10-8-14)25-15-4-2-1-3-5-15/h1-12H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDOMJBPLMBGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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